

An In-depth Technical Guide to the Physical and Chemical Properties of Anagyrine

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Compound of Interest

Compound Name: *Anagyrin*

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This guide provides a comprehensive overview of the quinolizidine alkaloid **Anagyrine**, detailing its core physical and chemical properties, spectroscopic data, established experimental protocols for its isolation and analysis, and its known biological activities.

Introduction

Anagyrine (also known as Rhombinine or Monolupine) is a tetracyclic quinolizidine alkaloid first isolated in 1885 from *Anagyris foetida*, a toxic shrub native to the Mediterranean region.^[1] It is also found in numerous species of the plant genus *Lupinus* (lupins).^[1] **Anagyrine** is of significant interest to researchers due to its notable teratogenic properties, being the primary causative agent of "crooked calf disease" in cattle when ingested by pregnant cows during specific gestational periods.^[1] Its unique structure and biological activity, particularly its interaction with acetylcholine receptors, make it a subject of study in toxicology, pharmacology, and natural product chemistry.^{[1][2]}

Physical and Chemical Properties

Anagyrine presents as a pale yellow, glassy substance.^[3] It is soluble in a range of common laboratory solvents, including water, alcohol, chloroform, methanol, and DMSO, but shows limited solubility in ether and benzene.^{[2][3][4]} A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	$C_{15}H_{20}N_2O$	[1] [3] [5] [6]
Molar Mass	$244.338\text{ g}\cdot\text{mol}^{-1}$	[1] [5] [6]
Appearance	Pale yellow glass	[3]
Density	$1.22 \pm 0.1\text{ g/mL}$	[1]
Boiling Point	210-215 °C at 4 mmHg; 260-270 °C at 12 mmHg	[3]
Melting Point	Not available for free base. Hydrochloride trihydrate: 235-236 °C (296 °C when dry)	[3]
Solubility	Soluble in water, alcohol, chloroform, methanol, DMSO. Slightly soluble in ether, benzene.	[2] [3] [4]
Optical Rotation $[\alpha]D^{25}$	-168° (c = 4.8 in ethanol)	[3]
CAS Number	486-89-5	[1] [2] [3]

Spectroscopic Data

The structural elucidation and quantification of **Anagyrine** rely on various spectroscopic techniques. High-resolution mass spectrometry confirms its molecular formula, and UV spectroscopy shows characteristic absorbance maxima.[\[2\]](#)[\[6\]](#) While detailed 1H and ^{13}C NMR data have been published, specific chemical shift assignments are proprietary or not available in public databases. Researchers are directed to the cited literature for in-depth NMR analysis.

Spectroscopic Technique	Data	Source(s)
UV-Vis (λ_{max})	235, 311 nm	[2]
High-Resolution Mass Spectrometry	m/z 244.1674 [M+H] ⁺	[6]
¹ H and ¹³ C NMR	Detailed chemical shifts have been determined and published. See Liu, Z. et al., [6] Magnetic Resonance in Chemistry (1991).	

Experimental Protocols

4.1. Isolation of **Anagyrine** from *Anagyris foetida*

The following protocol outlines a standard method for the extraction and purification of total alkaloids, including **Anagyrine**, from plant material.

Step 1: Plant Material Preparation and Defatting

- Dry and powder the leaves and stems of *Anagyris foetida*.
- Defat the powdered material using petroleum ether (60-80°C) to remove lipids and other nonpolar compounds.[\[1\]](#)

Step 2: Methanolic Extraction

- Exhaustively extract the defatted powder with methanol (MeOH) using a Soxhlet apparatus.
- Evaporate the methanolic extract under reduced pressure at 40°C to yield a semisolid residue.[\[1\]](#)

Step 3: Acid-Base Extraction for Alkaloid Enrichment

- Dissolve the residue in chloroform (CHCl₃) and extract it exhaustively with a 2% citric acid solution. The alkaloids will move into the acidic aqueous phase.

- Combine the acidic aqueous extracts and render them alkaline (pH 8-9) using ammonium hydroxide (NH₄OH).
- Extract the alkaloids from the basified aqueous solution three times with CHCl₃.
- Combine the CHCl₃ extracts and evaporate under reduced pressure to yield the crude total alkaloid mixture.^[7]

Step 4: Chromatographic Purification

- Apply the crude alkaloid extract to a silica gel column.
- Elute the column with a gradient of increasing methanol in dichloromethane (e.g., 2% MeOH/CH₂Cl₂) or using a solvent system such as ethyl acetate-toluene-diethylamine.^[7]
- Collect fractions and monitor using Thin Layer Chromatography (TLC) to isolate individual alkaloids, including **Anagyrine**.

Below is a workflow diagram illustrating the isolation process.

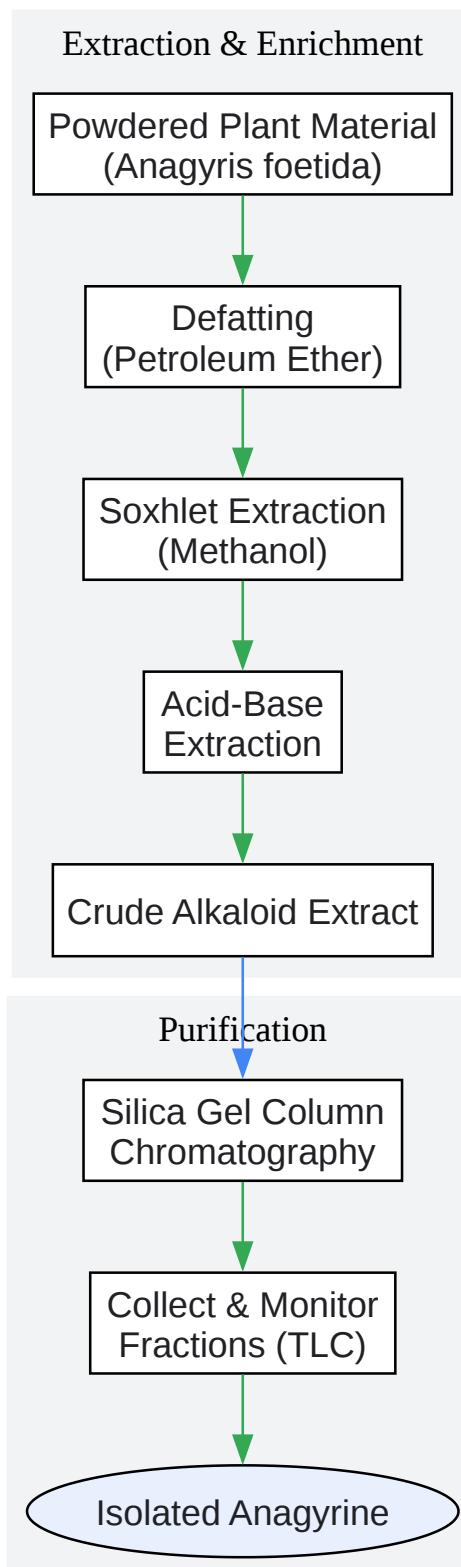
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Figure 1: Experimental workflow for the isolation of **Anagyrine**.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of **Anagyrine** in plant extracts and biological samples.[\[8\]](#)

Sample Preparation:

- Extract alkaloids from the finely ground plant material or biological matrix using an appropriate solvent (e.g., methanol or via acid-base extraction).
- Concentrate the extract and, if necessary, derivatize to improve volatility, although many quinolizidine alkaloids can be analyzed directly.

Representative GC-MS Conditions:

- Column: HP-5-ms capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or similar.
[\[9\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[\[9\]](#)
- Inlet Temperature: 300 °C.[\[9\]](#)
- Injection Mode: Splitless.
- Oven Program: Initial temperature of 50°C, hold for 1 min, then ramp up to 320°C at 10°C/min, and hold for 2 min.[\[9\]](#)
- MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40–600.[\[9\]](#)
- Temperatures: MS source at 230°C, quadrupole at 150°C.[\[9\]](#)

Anagyrine is identified by its characteristic retention time and mass spectrum compared to a purified standard.

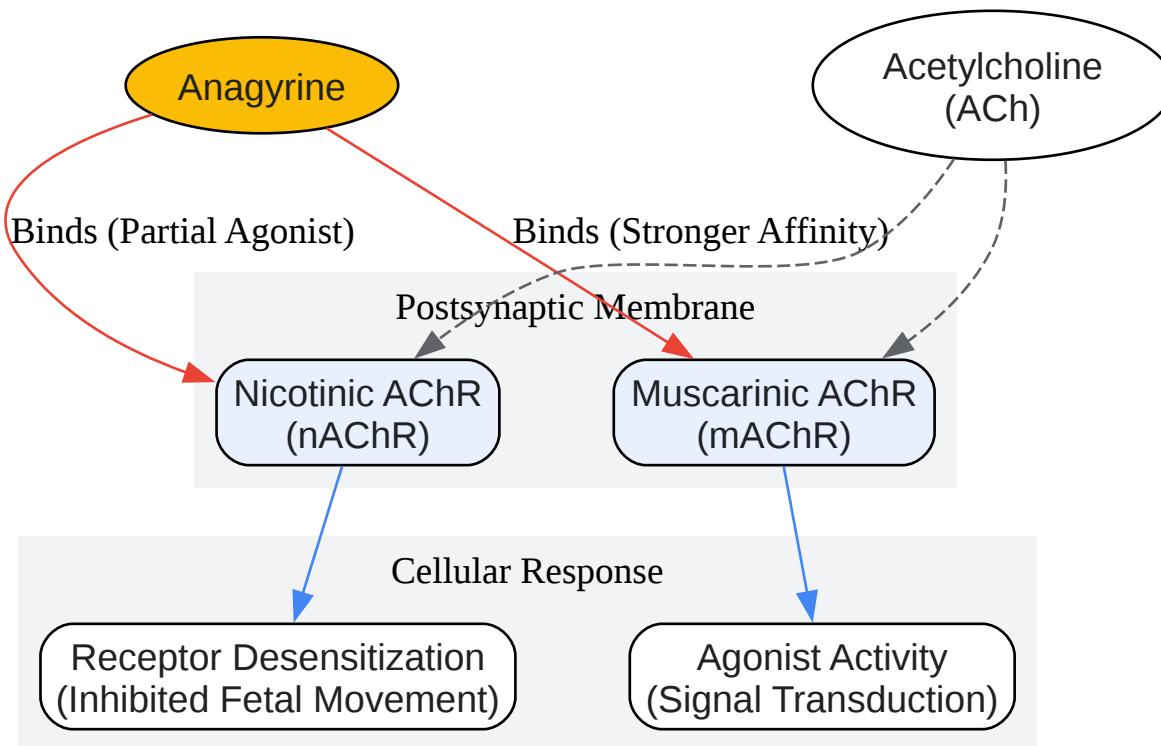
Biological Activity and Signaling Pathways

Anagyrine's primary biological effect is teratogenicity, causing skeletal malformations in developing fetuses.[\[1\]](#) The underlying mechanism is believed to be the sedation of the fetus,

which limits movement during critical periods of development.[1]

Mechanism of Action: The molecular structure of **Anagyrine** allows it to interact with both nicotinic and muscarinic acetylcholine receptors (nAChR and mAChR).[1][2] It is thought to act as an acetylcholine agonist, though its binding affinity is significantly stronger for muscarinic receptors ($IC_{50} = 132 \mu M$) than for nicotinic receptors ($IC_{50} = 2,096 \mu M$).[1][2] More specifically, **Anagyrine** acts as a partial agonist and a potent desensitizer of nAChRs, a mechanism that may directly contribute to the inhibition of fetal movement.[2][6] This desensitization occurs directly, without the need for metabolic activation of the molecule.[6] **Anagyrine** has also been shown to inhibit the proliferation of certain cancer cell lines, including TE 671 and SH-SY5Y cells.[2]

The diagram below illustrates the proposed interaction of **Anagyrine** at the cholinergic synapse.



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Figure 2: **Anagyrine**'s interaction with acetylcholine receptors.

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